molecular formula C8H7ClOS B075095 4-(Methylthio)benzoyl chloride CAS No. 1442-06-4

4-(Methylthio)benzoyl chloride

Cat. No. B075095
CAS RN: 1442-06-4
M. Wt: 186.66 g/mol
InChI Key: MIEJPWILCQAQKT-UHFFFAOYSA-N
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Description

4-(Methylthio)benzoyl chloride is a chemical compound used in various organic synthesis processes. Its structure allows for reactions that introduce the methylthio group into other compounds, offering unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions with benzoyl chlorides or similar electrophiles. A common method includes the reaction of substituted benzoyl chlorides with alkenes, alkynes, or nucleophiles to produce derivatives with potential pharmaceutical applications or materials science uses (Luo et al., 2020).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and NMR spectroscopy is crucial for understanding the configuration and conformations of synthesized compounds. For instance, compounds with similar structures to 4-(Methylthio)benzoyl chloride have been characterized to determine their crystal structures and spectral data, providing insights into their chemical behavior (Ranganatha et al., 2012).

Scientific Research Applications

  • Cellulose Modification : It's used in the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid. This method allows the synthesis of cellulose benzoates with varying degrees of substitution, useful in material science and chemistry (Zhang et al., 2009).

  • Organic Synthesis and Biological Activity : Plays a role in the synthesis of novel thiourea derivatives, which are then evaluated for antioxidant and cytotoxic potentials. This is significant in medicinal chemistry and pharmacology (Shoaib et al., 2017).

  • Liquid Crystal Technology : Used in the study of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, which have liquid-crystalline properties and are promising for optical switching applications (Jaworska et al., 2017).

  • Pharmaceutical Chemistry : Involved in the synthesis and bioactivity study of imidazole-thiones, which exhibit significant antibacterial activity. This shows its application in the development of new antibacterial agents (Saeed & Batool, 2007).

  • Catalysis and Chemical Synthesis : Used in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes to produce naphthalenes and anthracenes, important in organic synthesis and material science (Yasukawa et al., 2002).

  • Food Preservation and Polymer Science : Employed in the modification of ethylene acrylic acid film for antimicrobial activity, indicating its use in food preservation and packaging technologies (Matche, Kulkarni, & Raj, 2006).

  • Alzheimer's Disease Research : A component in the synthesis of β-amyloid aggregation inhibitors, contributing to Alzheimer's disease research (Choi et al., 2003).

  • Chemical Decomposition Studies : Investigated in the thermal decomposition of N,O-diacyl-N-t-butylhydroxylamines, which is relevant in the study of chemical decomposition and reaction mechanisms (Uchida & Kozuka, 1982).

Safety And Hazards

4-(Methylthio)benzoyl chloride is classified as a skin corrosive (Category 1B) and skin sensitizer (Category 1) . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety precautions include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and avoiding release to the environment .

properties

IUPAC Name

4-methylsulfanylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEJPWILCQAQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162650
Record name 4-(Methylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzoyl chloride

CAS RN

1442-06-4
Record name 4-(Methylthio)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1442-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)benzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
박경호 - 제111 회총회및학술발표회, 2013 - scholarworks.bwise.kr
ScholarWorks@Hanyang University ERICA Campus: Kinetic Analysis of 4-(Methylthio)benzoyl Chloride in Usual Solvolytic Conditions ScholarWorks@Hanyang University ERICA …
Number of citations: 0 scholarworks.bwise.kr
T Kimura, M Kato, XM Duan, H Matsuda… - Macromolecular …, 2000 - Wiley Online Library
We synthesized a series of aromatic esters having an electron donating and an electron accepting end group as a new class of nonlinear optical (NLO) active chromophores (ArESn D‐A…
Number of citations: 7 onlinelibrary.wiley.com
S Buwalda, B Nottelet, A Bethry, RJ Kok… - Journal of colloid and …, 2019 - Elsevier
Hypothesis The presence of pendant thioether groups on poly(ethylene glycol)-poly(N(2-hydroxypropyl) methacrylamide) (PEG-P(HPMA)) block copolymers allows for platinum-…
Number of citations: 21 www.sciencedirect.com
M Perez, PG Echeverria… - European Journal of …, 2015 - Wiley Online Library
Thiamphenicol is a widely used antibiotic that exhibits activity against numerous Gram‐positive and Gram‐negative pathogens. Here, we describe the expedient synthesis of its four …
DZ Compound - Elemental analysis: C
Number of citations: 2
E Alcalde, N Mesquida, C Alvarez-Rúa, R Cuberes… - Molecules, 2008 - mdpi.com
The synthesis of a set of 1-aryl-2-aryl(3-pyridyl)ethanones 1-5 and the corresponding ketoximes 6-9 is reported. Structural studies of oximes 6, 7 and 9 were performed in solution using …
Number of citations: 10 www.mdpi.com
C Wu, D Bates, S Sangtarash, N Ferri, A Thomas… - Nano Letters, 2020 - ACS Publications
Stimuli-responsive molecular junctions, where the conductance can be altered by an external perturbation, are an important class of nanoelectronic devices. These have recently …
Number of citations: 30 pubs.acs.org
W Diloknawarit - 2010 - kb.psu.ac.th
Selective COX-2 inhibitors possess as NSAIDs with fewer GI toxicity and recently withdrawal some selective COX-2 inhibitors due to their adverse cardiovascular events clearly …
Number of citations: 2 kb.psu.ac.th
J Xiao, LB Han - Journal of Chemical Research, 2019 - journals.sagepub.com
By using PCl 3 as the chlorinating reagent, various carboxylic acids are converted into the corresponding acid chlorides in good yields. This method features high atom efficiency in …
Number of citations: 8 journals.sagepub.com
A Mang, M Linseis, RF Winter - Zeitschrift für anorganische und …, 2022 - Wiley Online Library
We report the synthesis and X‐ray structures of four Rh 2 (OAc) 4 (L Ax ) 2 (OAc=acetate, CH 3 COO − ) paddle‐wheel complexes (C1−C4) with methylthio‐modified axial ligands L Ax …
Number of citations: 5 onlinelibrary.wiley.com

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